molecular formula C10H11Cl2N3 B12671020 N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride CAS No. 42755-45-3

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride

Cat. No.: B12671020
CAS No.: 42755-45-3
M. Wt: 244.12 g/mol
InChI Key: CKJLGFCSDJDFOF-UHFFFAOYSA-N
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Description

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride is a formamidine derivative characterized by a 4-chloro-2-cyanophenyl substituent attached to a dimethylformamidine backbone, with a hydrochloride salt. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of (quinazolin-4-ylamino)methyl-phosphonate derivatives under microwave irradiation, achieving yields up to 86% under optimized conditions (150°C, 100 W, 20 min) . Its structural features, including the chloro and cyano groups, influence its reactivity, solubility, and biological activity.

Properties

CAS No.

42755-45-3

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide;hydrochloride

InChI

InChI=1S/C10H10ClN3.ClH/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,1-2H3;1H

InChI Key

CKJLGFCSDJDFOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(C=C(C=C1)Cl)C#N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 4-chloro-2-cyanoaniline or related substituted anilines. The preparation of such substituted anilines often involves selective chlorination and cyanation reactions on aniline derivatives.

  • Chlorination of 2,6-dialkylanilines : A relevant precedent is the chlorination of 2,6-dialkylanilines to obtain 4-chloro-2,6-dialkylanilines by reacting ammonium salts of the anilines with chlorinating agents in inert organic solvents at controlled temperatures (-15° to 100° C.). Although this patent focuses on dialkylanilines, the methodology informs the selective chlorination step for 4-chloro-2-cyanoaniline derivatives.

  • Cyanation : Introduction of the cyano group at the 2-position can be achieved via nucleophilic aromatic substitution or Sandmeyer-type reactions starting from amino or diazonium intermediates, though specific details for this compound are less documented in the public domain.

Formation of the Formamidine Moiety

The key step to form the N,N-dimethylformamidine group involves condensation reactions between the substituted aniline and a suitable formamidine precursor, typically N,N-dimethylformamide dimethyl acetal or related reagents. This condensation forms the imidamide linkage characteristic of the formamidine structure.

  • The reaction is generally conducted under anhydrous conditions in an inert solvent such as toluene or dichloromethane, with controlled temperature to optimize yield and purity.

  • The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the formamidine precursor, followed by elimination of methanol or other leaving groups.

Conversion to the Monohydrochloride Salt

The final step involves the conversion of the free base N'-(4-chloro-2-cyanophenyl)-N,N-dimethylformamidine to its monohydrochloride salt by treatment with hydrochloric acid.

  • This is typically performed by adding an equimolar amount of hydrochloric acid (HCl) to a solution of the free base in an appropriate solvent such as ethereal or alcoholic media.

  • The salt precipitates out or can be isolated by solvent evaporation and recrystallization.

  • This step improves the compound’s stability, handling, and solubility properties.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product Notes
1 Selective Chlorination 2,6-Dialkylaniline or substituted aniline Chlorinating agent, inert solvent, -15° to 100°C 4-Chloro-2-cyanoaniline derivative Based on chlorination of dialkylanilines
2 Cyanation (if not pre-existing) 4-Chloroaniline or diazonium salt Sandmeyer reaction or nucleophilic substitution 4-Chloro-2-cyanoaniline Literature methods for aromatic cyanation
3 Formamidine formation 4-Chloro-2-cyanoaniline, N,N-dimethylformamide dimethyl acetal Anhydrous solvent, controlled temperature N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine Condensation reaction forming imidamide
4 Salt formation Free base formamidine Hydrochloric acid, solvent N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride Salt precipitation and isolation

Research Findings and Optimization Notes

  • Chlorination Efficiency : The chlorination step’s yield and selectivity depend on the choice of chlorinating agent, solvent, and temperature. Use of ammonium salts of the aniline and inert solvents such as carbon tetrachloride or toluene has been shown to provide high purity products (up to 99% purity by GC) with yields ranging from 66% to 75%.

  • Catalyst and Solvent Effects : While the chlorination step may be catalyzed by Friedel-Crafts catalysts, the presence of such catalysts must be carefully controlled to avoid over-chlorination or side reactions.

  • Formamidine Formation : The condensation reaction requires anhydrous conditions to prevent hydrolysis of intermediates. Temperature control is critical to avoid decomposition or side reactions.

  • Salt Formation : The hydrochloride salt is typically formed by direct acid addition, and the purity of the salt can be enhanced by recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an amine derivative.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research
    • The compound has been investigated for its potential as an anticancer agent. In particular, studies have focused on its efficacy against various cancer cell lines, including melanoma and other solid tumors. The mechanism often involves the modulation of specific signaling pathways that are crucial for tumor growth and survival.
  • Antimicrobial Activity
    • N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents. Research indicates its effectiveness against certain bacterial strains, which is vital in addressing antibiotic resistance issues.
  • Enzyme Inhibition
    • This compound has been explored as an inhibitor of specific enzymes that play roles in disease pathways. For example, studies have shown its potential to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells, thereby providing a basis for its use in cancer therapy.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on melanoma cells showed promising results. The compound was tested on several melanoma cell lines, revealing a significant reduction in cell viability at higher concentrations. The study emphasized the need for further exploration into its mechanism of action, particularly regarding apoptosis induction and cell cycle arrest.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

Case Study 2: Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a new antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Formamidine Derivatives

Formamidine derivatives share a common backbone (N,N-dimethylformamidine) but differ in substituents, impacting their applications and properties.

Compound Name Molecular Formula Substituents Key Applications/Properties References
N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride C₁₀H₁₂ClN₃·HCl 4-chloro-2-cyanophenyl Intermediate for antiviral agents (e.g., TMV inhibitors)
Chlorphenamidine (N'-(4-Chloro-o-tolyl)-N,N-dimethylformamidine) C₁₀H₁₃ClN₂ 4-chloro-2-methylphenyl Acaricide; toxic metabolites (methemoglobin formation, renal toxicity)
Formetanate monohydrochloride C₁₁H₁₆ClN₃O₂ 3-[[(methylcarbamoyl)oxy]phenyl] Insecticide; regulated due to environmental hazards
N'-(3-Hydroxyphenyl)-N,N-dimethylformamidine monohydrochloride C₉H₁₃ClN₂O 3-hydroxyphenyl Potential use in dyes/pharmaceuticals; altered solubility due to -OH group
N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformamidine C₁₀H₁₂N₄ 4-amino-2-cyanophenyl Likely precursor for polyamides or agrochemicals

Key Observations :

  • Substituent Effects: The 4-chloro-2-cyanophenyl group in the target compound enhances electron-withdrawing properties, favoring nucleophilic reactions compared to Chlorphenamidine’s methyl group .
  • Biological Activity: While Chlorphenamidine and Formetanate are used as pesticides, the target compound’s cyano group may confer anti-TMV activity .
  • Salt Forms: Monohydrochloride salts (e.g., target compound, Formetanate) improve stability and solubility compared to free bases .

Yield Comparison :

  • Target compound: ~79–86% under microwave .
  • Chlorphenamidine: Not explicitly reported, but industrial synthesis prioritizes scalability over yield .

Toxicity and Regulatory Status

  • Target Compound: Limited toxicity data, but halogenated analogs (e.g., Chlorphenamidine) suggest risks of methemoglobinemia and environmental persistence .
  • Chlorphenamidine : Classified as hazardous (EU regulations); requires PPE and medical monitoring .
  • Formetanate : Registered under EPA for restricted agricultural use due to neurotoxic metabolites .

Physicochemical Properties

Property Target Compound Chlorphenamidine N'-(3-Hydroxyphenyl) Analog
Molecular Weight 246.7 g/mol 196.7 g/mol 200.7 g/mol
Solubility High (due to HCl salt) Low (free base) Moderate (polar -OH group)
Stability Stable under dry conditions Degrades upon heating Sensitive to oxidation

Biological Activity

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride (CAS Number: 42755-45-3) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC10H10ClN3.HCl
Molecular Weight244.12 g/mol
Canonical SMILESCN(C)C=NC1=C(C=C(C=C1)Cl)C#N.Cl

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds in the benzamide class have been shown to inhibit various kinases, which are crucial for cell signaling pathways involved in proliferation and survival. For example, derivatives have demonstrated moderate to high potency in inhibiting RET kinase activity, which is implicated in cancer pathways .
  • Anti-inflammatory Properties : Some studies suggest that related compounds can modulate inflammatory responses, potentially making them useful in treating diseases characterized by chronic inflammation .
  • Antitumor Activity : Preliminary investigations have indicated that certain derivatives of this compound could possess antitumor properties, possibly through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity

The biological activity of this compound can be categorized into several areas based on available research:

Anticancer Activity

A study focusing on benzamide derivatives found that certain compounds exhibited significant inhibition of cancer cell proliferation. The structure-activity relationship suggests that modifications at specific positions can enhance potency against various cancer cell lines .

Inflammatory Diseases

The compound's potential use in treating inflammatory conditions is highlighted by its ability to modulate immune responses. Research has shown that related compounds can affect cytokine production and reduce inflammation markers in vitro .

Case Studies

  • Case Study on RET Kinase Inhibition : A particular derivative was tested for its ability to inhibit RET kinase in both molecular and cellular assays. The results showed a strong correlation between structural modifications and increased inhibitory activity, suggesting a promising avenue for further development as a targeted cancer therapy .
  • Inflammation Model Studies : In models of chronic inflammation, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines, indicating potential therapeutic benefits for conditions like COPD and idiopathic pulmonary fibrosis .

Q & A

Q. What synthetic methodologies are recommended for N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between 4-chloro-2-cyanophenylamine and dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous solvents (e.g., toluene or dichloromethane) under reflux (80–110°C). The intermediate formamidine base is then treated with hydrochloric acid to yield the monohydrochloride salt. Optimization involves using molecular sieves to absorb water, achieving yields up to 85%. Purification via recrystallization from ethanol/water mixtures enhances purity (>98%) .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?

  • <sup>1</sup>H NMR : Key signals include the dimethylamino group (δ 2.8–3.1 ppm, singlet) and aromatic protons (δ 7.5–8.2 ppm) .
  • <sup>13</sup>C NMR : Confirms the cyanophenyl (C≡N, δ ~115 ppm) and quaternary carbons .
  • HPLC : A C18 column with UV detection (254 nm) assesses purity, comparing retention times to standards .
  • Mass Spectrometry : ESI-MS shows the molecular ion [M+H]<sup>+</sup> at m/z 254.1 for the free base .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its bioactivity as an insecticide/acaricide?

The chloro and cyano groups enhance electrophilicity, enabling interactions with insect neurotransmitter receptors (e.g., nicotinic acetylcholine or octopamine receptors). Computational docking (AutoDock Vina) reveals strong binding affinity (ΔG < -8 kcal/mol) to insect-specific receptor subtypes, correlating with in vivo lethality . QSAR models indicate substituent modifications on the phenyl ring alter potency by ~30% .

Q. What experimental approaches resolve contradictions in bioactivity data across insect species?

  • Metabolic Profiling : LC-MS/MS identifies detoxification products (e.g., N-demethylated metabolites) in resistant species .
  • Gene Knockdown : RNAi silencing of cytochrome P450 genes in resistant strains confirms metabolic resistance pathways .
  • Radioligand Binding Assays : Isolate target-site mutations by comparing receptor affinity across species .

Q. What are the environmental degradation pathways and persistent metabolites?

  • Hydrolysis : Dominant in aqueous media (pH 7, t1/2 ≈ 48 h), yielding 4-chloro-2-cyanophenol and dimethylamine, characterized by GC-MS .
  • Photolysis : UV exposure accelerates degradation, forming nitroso derivatives detected via HPLC-UV .
  • Microbial Degradation : Soil microcosms under aerobic conditions show dechlorination metabolites identified using <sup>13</sup>C-labeled analogs and FTICR-MS .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Classified as hazardous (CAS 19750-95-9), it requires PPE (gloves, goggles) and ventilation. Storage in airtight containers at 4°C prevents hydrolysis. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials .

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